molecular formula C11H12N2O3S B1266668 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid CAS No. 52084-84-1

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid

Cat. No.: B1266668
CAS No.: 52084-84-1
M. Wt: 252.29 g/mol
InChI Key: KTVWISLTJPDQQX-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid can be achieved through two primary synthetic routes :

  • Route 1

      Starting Materials:

      p-Nitroaniline and formaldehyde.

      Reaction Steps:

  • Route 2

      Starting Materials: Nitrosyl chloride and 2-amino naphthalene.

Chemical Reactions Analysis

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid undergoes various types of chemical reactions :

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

  • Oxidation products include naphthoquinone derivatives.
  • Reduction products include various amine derivatives.
  • Substitution products include halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid has a wide range of scientific research applications :

    Chemistry: Used as a chemical analysis reagent for the detection of metal ions.

    Biology: Employed as a fluorescent dye to label and detect biological molecules, proteins, and cells.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the synthesis of various dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid involves its interaction with specific molecular targets and pathways . The compound’s aromatic rings and amine groups allow it to bind to various biological molecules, facilitating its use as a fluorescent dye. The sulfonic acid group enhances its solubility in aqueous environments, making it suitable for biological applications.

Comparison with Similar Compounds

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid can be compared with other similar compounds, such as :

    5-Aminonaphthalene-2-sulfonic acid: Similar in structure but differs in the position of the amino and sulfonic acid groups.

    2-Amino-1-naphthalenesulfonic acid: Another naphthalene derivative with different substitution patterns.

Uniqueness

  • The presence of both amino and aminomethyl groups in this compound provides unique reactivity and binding properties, distinguishing it from other naphthalene sulfonic acids.

Properties

IUPAC Name

2-amino-5-(aminomethyl)naphthalene-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c12-6-7-2-1-3-9-8(7)4-5-10(13)11(9)17(14,15)16/h1-5H,6,12-13H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVWISLTJPDQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=C(C2=C1)S(=O)(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200075
Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52084-84-1
Record name 2-Amino-5-(aminomethyl)-1-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52084-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052084841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-(aminomethyl)naphthalene-1-sulphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-(aminomethyl)naphthalene-1-sulphonic acid
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